Tunicamycin C2 homolog
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tunicamycin C2 homolog can be synthesized through a series of chemical reactions involving the formation of a nucleoside structure. The synthesis typically involves the use of uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) as a starting material. The process includes the dehydration of the 6’ hydroxyl group, followed by the formation of a ketone at the 4’ position through the action of a Tyr residue . The ketone is then stabilized by hydrogen bonding, and a double bond is formed between the 5’ and 6’ carbon atoms .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces bacteria. The bacteria are cultured in a controlled environment, and the tunicamycins are extracted from the fermentation broth. The extraction process typically involves solvent extraction and purification steps to isolate the desired homolog .
Chemical Reactions Analysis
Types of Reactions
Tunicamycin C2 homolog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the nucleoside structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified nucleoside structures with altered functional groups. These modifications can impact the biological activity of the compound .
Scientific Research Applications
Tunicamycin C2 homolog has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosylation processes and the synthesis of glycoproteins.
Biology: Employed in research on cell cycle regulation and the unfolded protein response.
Medicine: Investigated for its potential antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the production of glycoprotein-based pharmaceuticals and as a research reagent.
Mechanism of Action
Tunicamycin C2 homolog exerts its effects by inhibiting the enzyme GlcNAc phosphotransferase (GPT), which is responsible for the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate . This inhibition blocks N-linked glycosylation, leading to cell cycle arrest at the G1 phase in human cells . The compound is also used to induce the unfolded protein response, a cellular stress response related to the endoplasmic reticulum .
Comparison with Similar Compounds
Tunicamycin C2 homolog is unique among tunicamycins due to its specific fatty acid side chain. Similar compounds include:
- Streptovirudins
- Corynetoxins
- MM19290
- Mycospocidin
- Antibiotic 24010
- Quinovosamycins
These compounds share a similar pseudotrisaccharide core but differ in their specific side chains and biological activities .
Properties
IUPAC Name |
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]hexadec-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(2)45)31(51)30(50)24(20-44)57-37)19-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h15-18,22-24,27-38,44,46,49-54H,3-14,19-20H2,1-2H3,(H,40,45)(H,41,47)(H,42,48,55)/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRZEIENXWUCE-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417740 | |
Record name | TUNICAMYCIN C2 HOMOLOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73942-07-1 | |
Record name | TUNICAMYCIN C2 HOMOLOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tunicamycin C2 homolog | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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